Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate

Description

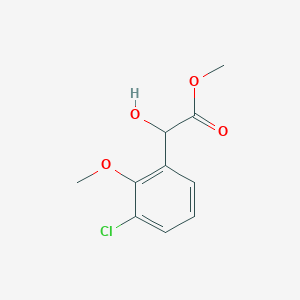

Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate is a chiral ester derivative characterized by a phenyl ring substituted with chlorine at the 3-position and a methoxy group at the 2-position, alongside a hydroxyacetate ester moiety. This compound is of significant interest in pharmaceutical chemistry, particularly as an intermediate in synthesizing biologically active molecules. Its structure enables participation in hydrogen bonding and halogen interactions, which influence its physical properties and reactivity .

Properties

Molecular Formula |

C10H11ClO4 |

|---|---|

Molecular Weight |

230.64 g/mol |

IUPAC Name |

methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C10H11ClO4/c1-14-9-6(4-3-5-7(9)11)8(12)10(13)15-2/h3-5,8,12H,1-2H3 |

InChI Key |

XPUQBBGYBRQYJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 3-chloro-2-methoxyphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyacetate group may participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

a. Methyl 2-(3-Chlorophenyl)-2-Hydroxyacetate (CAS 13305-18-5)

- Structure : Lacks the 2-methoxy group present in the target compound.

- Molecular Formula : C₉H₉ClO₃; Molecular Weight: 200.62 g/mol.

- Applications include use as a precursor in antiplatelet drugs like Clopidogrel .

b. Methyl 2-(2-Chlorophenyl)-2-Hydroxyacetate (CAS 32345-60-1)

- Structure : Chlorine at the 2-position instead of 3, with a hydroxyacetate ester.

- Key Differences : Positional isomerism impacts intermolecular interactions. For example, halogen bonding (Cl···O) stabilizes its crystal structure, as observed in derivatives used in Clopidogrel synthesis .

c. Methyl 2-(3,4-Dichlorophenyl)-2-Hydroxyacetate (CAS 35925-27-0)

Substituted Derivatives

a. Methyl 2-(3-Chloro-2-Methylphenyl)-2-Hydroxyacetate (CAS 1891181-95-5)

- Structure : Methyl group replaces the methoxy substituent at the 2-position.

- Molecular Formula : C₁₀H₁₁ClO₃; Molecular Weight: 214.65 g/mol.

- Key Differences : The methyl group increases hydrophobicity but reduces hydrogen-bonding capacity compared to the methoxy variant .

b. Methyl (2R)-2-(2-Bromo-4-Chlorophenyl)-2-Hydroxyacetate (CAS 2382393-07-7)

Stereochemical Variants

a. (R)- and (S)-Methyl 2-(3-Chlorophenyl)-2-Hydroxyacetate

Physicochemical and Reactivity Comparisons

Hydrogen and Halogen Bonding

- The target compound’s methoxy and hydroxy groups facilitate hydrogen bonding, while the chlorine atom participates in halogen interactions. For example, Cl···O distances of ~3.02 Å stabilize crystal structures in related compounds .

- Contrast : Methyl 2-(2-chlorophenyl)-2-hydroxyacetate forms stronger halogen bonds due to optimal Cl positioning, whereas dichloro derivatives exhibit multiple interaction sites .

Data Tables

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate | - | C₁₀H₁₁ClO₄ | 230.65 | 3-Cl, 2-OCH₃ |

| Methyl 2-(3-chlorophenyl)-2-hydroxyacetate | 13305-18-5 | C₉H₉ClO₃ | 200.62 | 3-Cl |

| Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | 32345-60-1 | C₉H₉ClO₃ | 200.62 | 2-Cl |

| Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | 35925-27-0 | C₉H₈Cl₂O₃ | 235.05 | 3-Cl, 4-Cl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.